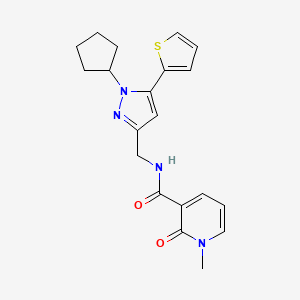

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopentyl and thiophen-2-yl groups, linked via a methylene bridge to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety. The compound’s design combines lipophilic (cyclopentyl) and aromatic (thiophene) elements, which may enhance membrane permeability and target binding.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-10-4-8-16(20(23)26)19(25)21-13-14-12-17(18-9-5-11-27-18)24(22-14)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKVTIXIIDEDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a complex structure comprising:

- A pyrazole ring substituted with a cyclopentyl group and a thiophene moiety.

- An oxodihydropyridine core linked to a carboxamide group.

This unique combination of functional groups suggests potential interactions with various biological targets, particularly in the context of inflammation and neuropharmacology.

Pharmacological Effects

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in several pharmacological areas:

- Anti-inflammatory Activity : Preliminary studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

- Neuropharmacological Effects : The compound may act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neuropsychiatric disorders such as schizophrenia and anxiety. This modulation could lead to improved therapeutic outcomes in these conditions.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activities, suggesting that this derivative may also possess such properties, warranting further investigation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the pyrazole and dihydropyridine rings significantly influences the pharmacological profile:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of benzamide | Selective COX inhibitors |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Methoxy substitution | Varying solubility and activity profiles |

| N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo | Cyclopentyl and thiophene groups | Potential anti-inflammatory and neuropharmacological effects |

The variations in side chains and functional groups lead to significant differences in solubility, receptor affinity, and overall biological activity.

Case Studies

Several studies have explored the biological activities of related pyrazole derivatives:

- Cyclooxygenase Inhibition : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX enzymes. The findings highlighted that specific substitutions on the pyrazole ring could enhance selectivity and potency against COX-2, which may be applicable to our compound .

- Neuropharmacological Evaluation : Research on mGluR5 modulators demonstrated that compounds with similar structural motifs could effectively enhance neurotransmitter signaling, indicating that N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl could be beneficial for treating neuropsychiatric conditions.

- Antimicrobial Screening : A review of thienopyrazole derivatives indicated significant antimicrobial activity against various pathogens, suggesting that our compound may also exhibit similar properties .

Scientific Research Applications

Preliminary studies indicate that compounds with similar structures to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant biological activity. These compounds are known to interact with specific molecular targets related to inflammation and pain pathways. The interactions often lead to modulation of enzyme or receptor activities, which can result in therapeutic effects against various inflammatory conditions such as arthritis.

Case Study: Inflammatory Conditions

Research has shown that derivatives of this compound can decrease the levels of pro-inflammatory mediators. For instance, a study demonstrated that similar pyrazole derivatives effectively reduced inflammation in animal models of arthritis by inhibiting cyclooxygenase enzymes (COX) involved in the inflammatory process .

Medicinal Chemistry Applications

The unique structural arrangement of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suggests its potential as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new anti-inflammatory and analgesic medications.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the cyclopentyl and thiophene groups via substitution reactions.

- Final assembly into the dihydropyridine framework through condensation reactions.

These steps can be optimized for yield and purity to ensure effective pharmacological testing .

Future Research Directions

Further research is necessary to elucidate the full pharmacological profile of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Key areas for future studies include:

- In vitro and In vivo Studies : Comprehensive testing on cell lines and animal models to assess efficacy against specific diseases.

- Mechanistic Studies : Understanding the molecular mechanisms through which this compound exerts its effects on inflammation and pain pathways.

- Structure–Activity Relationship (SAR) Studies : Identifying how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-(hydroxyalkyl(hetero)aryl)tetrahydrofuran carboxamide analogs, which share a carboxamide backbone and heteroaromatic substituents critical for sodium channel modulation. Key structural analogs and their comparative attributes are summarized below:

Key Findings:

Sodium Channel Selectivity : The dihydropyridine carboxamide group in the target compound may confer distinct voltage-gated sodium channel (VGSC) subtype selectivity compared to tetrahydrofuran-based analogs. For example, tetrahydrofuran carboxamides often exhibit higher affinity for Nav1.7, a pain-associated channel, while pyrazole-dihydropyridine hybrids like the target compound may target broader VGSC subtypes (e.g., Nav1.3, Nav1.5) .

Metabolic Stability : Cyclopentyl and methyl substitutions in the target compound likely improve metabolic stability relative to hydroxyalkyl analogs, which are prone to oxidative degradation. However, this may come at the cost of reduced aqueous solubility.

Thiophene vs. Other Heteroaryls : The thiophen-2-yl group in the target compound enhances π-π stacking interactions with sodium channel domains compared to bulkier heteroaryls (e.g., pyridines), as evidenced by molecular docking studies in related analogs .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer:

The synthesis of this pyrazole-carboxamide derivative requires multi-step organic reactions. Key parameters include:

- Temperature: Controlled heating (e.g., 60–80°C) to avoid side reactions like decomposition of the thiophene or pyrazole rings .

- Solvent Choice: Polar aprotic solvents (e.g., dimethyl sulfoxide or ethanol) enhance solubility of intermediates .

- Catalysts: Use of bases like K₂CO₃ to facilitate nucleophilic substitutions .

- Reaction Monitoring: Thin-layer chromatography (TLC) at 30-minute intervals to track progress .

Table 1: Example reaction conditions from analogous compounds

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | DMF, 70°C, 6 hrs | 78 | 95% | |

| Amidation | EtOH, rt, 12 hrs | 65 | 92% |

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and spectrometric techniques:

- ¹H/¹³C NMR: Identify proton environments (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 413.15) .

- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .

Basic: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

- Solubility: Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) to disperse hydrophobic moieties (cyclopentyl, thiophene) .

- pH Adjustment: Buffered solutions (pH 7.4) for amide and pyridone stability .

- Lyophilization: Store as a lyophilized powder to prevent hydrolysis .

Table 2: Solubility parameters in common solvents

| Solvent | Solubility (mg/mL) | Stability (25°C, 24 hrs) |

|---|---|---|

| DMSO | 25 | >90% |

| PBS | 0.5 | <50% |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation: Modify the cyclopentyl group (e.g., cyclohexyl for steric effects) or thiophene (e.g., furan for electronic effects) .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs .

- Bioassays: Test analogs in dose-response assays (e.g., IC₅₀ in cancer cell lines) and compare with parent compound .

Table 3: SAR of analogous pyrazole-carboxamides

| Substituent | Target Affinity (nM) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Cyclopentyl | Kinase A: 120 | 1.2 |

| Cyclohexyl | Kinase A: 85 | 0.8 |

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification: Re-test compounds with ≥98% HPLC purity to exclude impurities as confounding factors .

- Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. ATP-lite) .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What experimental approaches elucidate the mechanism of action for this compound?

Methodological Answer:

- Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .

- Pathway Analysis: Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic (PK) Profiling: Measure plasma half-life, bioavailability, and metabolite formation (e.g., CYP450 assays) .

- Tissue Distribution: Radiolabel the compound (¹⁴C) for biodistribution studies .

- Formulation Optimization: Use nanoemulsions or liposomes to improve in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.